1,8-Diamino-3,6-dioxaoctane
Overview
Description
1,8-Diamino-3,6-dioxaoctane is a chelating agent that has been shown to have antibacterial efficacy against gram-positive bacteria . It has been demonstrated to bind to a variety of functionalities such as amines, low energy metals, and hydroxy groups .
Synthesis Analysis
1,8-Diamino-3,6-dioxaoctane was prepared by bromination and the Gabriel synthesis of triethylene glycol and phosphorous tribromide, and the synthetic conditions were optimized . Another synthesis method involves dissolving 9.1 mmol of MsO-PEG2-OMs in a small amount of dichloromethane. Excess ammonia water and 2 mmol of tetrabutylammonium bromide were added, followed by stirring at 45 °C for 12 hours .Molecular Structure Analysis
The molecular formula of 1,8-Diamino-3,6-dioxaoctane is C6H16N2O2 . The molecular weight is 148.2034 .Chemical Reactions Analysis
The chemical reactions of 1,8-Diamino-3,6-dioxaoctane involve bromination and the Gabriel synthesis of triethylene glycol and phosphorous tribromide .Physical And Chemical Properties Analysis
1,8-Diamino-3,6-dioxaoctane has a density of 1.01 g/cm3 at 20 °C . It has a flash point of 121 °C . It is soluble in Dimethylformamide and Methanol . The compound is hygroscopic .Scientific Research Applications
1. Synthesis of Poly-Metal Complexes
1,8-Diamino-3,6-dioxaoctane is involved in the preparation of novel vic-dioxime ligands and their poly-metal complexes. These complexes, which include metals such as copper, cobalt, and nickel, have applications in various fields including catalysis and material science. The structural and electrochemical properties of these complexes are significant for their potential applications (Kilic, Durgun, Taş, & Yilmaz, 2008).
2. Catalytic Amination
The compound has been used in the catalytic amination of triethylene glycol, with the presence of Raney nickel playing a crucial role. This process is important for modifying the composition and structure of polyether polyols, which are used in various industrial applications (He Ming-yang, 2010).
3. Nanostructure Synthesis
1,8-Diamino-3,6-dioxaoctane is used in the synthesis of nanostructures, specifically PbTe nanostructures. It acts as a surfactant, influencing the morphology of these nanostructures which are crucial in nanotechnology and material sciences (Ahmadian-Fard-Fini, Salavati‐Niasari, & Mohandes, 2014).
4. Schiff Base Synthesis
The compound is key in synthesizing various Schiff bases. These Schiff bases have wide applications in coordination chemistry, serving as ligands for metal complexes that are used in catalysis, medicinal chemistry, and material science (Beyramabadi, Morsali, Bozorgmehr, Javan Khoshkholgh, & Esmaeili, 2013).
5. Preparation of Sulfonated Polyimide Membranes
This compound is utilized in the preparation of new sulfonated copolyimides for fuel cell membranes. The presence of 1,8-diamino-3,6-dioxaoctane in these polymers affects their properties, making them suitable for applications in fuel cells (Akbarian-Feizi, Mehdipour‐Ataei, & Yeganeh, 2014).
Safety And Hazards
1,8-Diamino-3,6-dioxaoctane is harmful if swallowed . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Corr. 1B - Skin Sens. 1 .
properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOPFCKHIJFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-53-5 | |
Record name | Polyethylene glycol bis(2-aminoethyl) ether | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |
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DSSTOX Substance ID |
DTXSID9044742 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |
Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |
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Product Name |
1,8-Diamino-3,6-dioxaoctane | |
CAS RN |
929-59-9 | |
Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylene glycol bis(2-aminoethyl) ether | |
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Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
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Record name | 3,6-dioxaoctamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |
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Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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